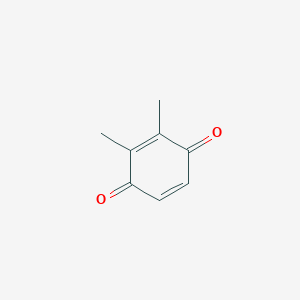

2,3-Dimethyl-p-benzoquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACLXROWHONEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200579 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-86-3 | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2,5-cyclohexadiene-1,4 dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DVX468HU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,3 Dimethyl P Benzoquinone and Derivatives

Chemo-Catalytic Synthesis Routes

Chemo-catalysis offers powerful tools for the synthesis of 2,3-Dimethyl-p-benzoquinone, employing various catalysts and oxidants to transform precursors like phenols and hydroquinones into the target quinone.

A primary route to this compound is the direct oxidation of 2,3-Dimethylphenol (B72121). ontosight.aievitachem.comontosight.ai This method is attractive because substituted phenols are often readily available starting materials. chem-soc.si Various catalytic systems have been explored to facilitate this transformation efficiently and selectively.

Research has demonstrated the use of different metal catalysts and oxidants. For instance, the oxidation of phenols can be achieved using hydrogen peroxide as the oxidant in the presence of a catalyst. chem-soc.sirasayanjournal.co.in Iron(III) supported on alumina (B75360) has been shown to effectively catalyze the oxidation of phenols to their corresponding quinones using hydrogen peroxide, with microwave irradiation enhancing reaction rates and yields. rasayanjournal.co.in Another approach involves using Mo-V-phosphoric heteropolyacids (HPAs) as catalysts for the oxidation of 2,3,6-trimethylphenol, a structurally related compound, highlighting the potential of these catalysts for selective phenol (B47542) oxidation. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired p-benzoquinone and minimize the formation of byproducts. researchgate.net

Table 1: Catalytic Systems for the Oxidation of Phenols to Benzoquinones

| Phenol Substrate | Catalyst System | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenol | Fe(III) on Alumina | Hydrogen Peroxide | Not specified | Microwave irradiation improves reaction time and yield. | rasayanjournal.co.in |

| 2-Methylphenol | Cobalt(II) acetate | Hydrogen Peroxide | Acetic Acid | Yield of 70% for 2-methyl-1,4-benzoquinone. | chem-soc.si |

| 2,3,6-Trimethylphenol | Ti-containing mesoporous silicates | Hydrogen Peroxide | Not specified | Achieved 96-98% selectivity at 99-100% conversion. | researchgate.net |

An alternative synthetic pathway starts from 2,3-dimethylbenzene (o-xylene). This method involves the oxidation of the aromatic hydrocarbon to form the quinone ring. One documented method is the reaction of 2,3-dimethylbenzene with a strong oxidizing agent like chromic acid or chromium trioxide to yield this compound. ontosight.aiontosight.ai This approach directly introduces the carbonyl functionalities onto the benzene (B151609) ring.

A greener and metal-free approach for synthesizing benzoquinones involves the base-catalyzed aerobic oxidation of hydroquinones. rsc.orgresearchgate.net This method utilizes molecular oxygen as the oxidant and an organic base as the catalyst, producing hydrogen peroxide as a benign byproduct. rsc.org Mechanistic studies suggest that the reaction proceeds through an ionic pathway where the base facilitates proton transfer from the hydroquinone (B1673460). rsc.org The efficiency of the reaction is influenced by the strength of the base (pKa value) and the nature of the solvent. rsc.org This method provides a sustainable alternative to traditional metal-catalyzed oxidations. rsc.orgacs.org

The oxidation of 2,3-dimethyl-1,4-hydroquinone is a direct and widely used method for preparing this compound. Various oxidizing agents can be employed in an acidic medium, with sulfuric acid often used to provide the necessary protons. One specific procedure involves the oxidation of 2,3-dimethylhydroquinone (B130011) with potassium bromate (B103136) (KBrO3) in the presence of sulfuric acid (H2SO4) and water. aip.org Another classic method uses potassium dichromate and sulfuric acid to oxidize hydroquinone to benzoquinone, a reaction that can be adapted for substituted hydroquinones. youtube.com This oxidation is a fundamental transformation in quinone chemistry. inchem.org

Table 2: Oxidation of 2,3-Dimethyl-1,4-hydroquinone

| Starting Material | Oxidizing Agent | Acid | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethyl-1,4-hydroquinone | KBrO3 | H2SO4 | Water | Stirred for 30-60 minutes at 40-50°C. | aip.org |

| Hydroquinone (general) | Potassium dichromate | H2SO4 | Water | Suspension stirred, temperature kept below 30°C. | youtube.com |

Chromium trioxide (CrO3) is a powerful and versatile oxidizing agent used in several synthetic routes to this compound and its derivatives. organic-chemistry.org It can be used to oxidize 2,3-dimethylbenzene directly to the corresponding quinone. ontosight.aiontosight.ai Furthermore, chromium trioxide is frequently employed in the oxidation of intermediates during multi-step syntheses. For example, in the formation of naphthazarin derivatives, an adduct from a Diels-Alder reaction can be oxidized with chromium trioxide in acetic acid to form the desired quinone structure. arkat-usa.orgarkat-usa.org The efficiency of chromium trioxide oxidations can sometimes be enhanced by the presence of crown ethers, which act as catalysts, allowing for milder reaction conditions and nearly quantitative yields in the oxidation of hydroquinones to benzoquinones. cdnsciencepub.com However, it is important to note that chromium(VI) compounds are recognized as toxic and require careful handling. organic-chemistry.org

Formation as a Product from Photolysis of Metal Carbonyls and Acetylenes

The general mechanism is understood to initiate with the photolysis of the metal carbonyl, which causes the dissociation of a CO ligand and creates a coordinatively unsaturated and highly reactive metal center sohag-univ.edu.eg. This intermediate can then react with alkyne molecules present in the solution. For instance, the reaction of Fe(CO)₅ with ferrocenylacetylene under photolysis has been shown to produce both 2,5- and 2,6-diferrocenylquinones acs.org. In this reaction, a key intermediate is a ferracyclopentadiene complex, formed from the coupling of two alkyne molecules at the iron center. Subsequent insertion of a CO ligand into the iron-carbon bond of this metallacycle leads to a six-membered ring which, upon rearrangement and demetallation, yields the substituted p-benzoquinone acs.orgmsu.edu.

A similar principle is observed in the photochemical synthesis of 2,6- and 2,5-divinyl-substituted 1,4-benzoquinones from the reaction of specific enynes with CO in the presence of Fe(CO)₅ researchgate.net. While the direct synthesis of this compound from 2-butyne (B1218202) (dimethylacetylene) via this specific photochemical route is not extensively detailed in recent literature, the established reactivity patterns of other substituted alkynes provide a strong precedent for its feasibility.

This photochemical approach is mechanistically related to the thermal Dötz benzannulation reaction, where an α,β-unsaturated Fischer carbene complex reacts with an alkyy_ne to form a phenol, which can be subsequently oxidized to the corresponding quinone msu.eduwikipedia.orgresearchgate.net. Both reactions showcase the power of organometallic complexes to mediate the construction of complex aromatic frameworks from simple acyclic precursors msu.edu.

Bio-Catalytic and Enzyme-Mediated Synthesis

Bio-catalytic methods offer green and highly selective alternatives to traditional chemical synthesis. The use of enzymes and whole-cell microorganisms allows for reactions to occur under mild conditions with high efficiency and specificity.

A particularly innovative approach involves the use of a dual-enzyme system in a single reaction vessel to perform a cascade reaction, where the product of the first enzymatic reaction becomes the substrate for the second.

Laccases (benzenediol:dioxygen oxidoreductases, E.C. 1.10.3.2) are copper-containing enzymes that are highly effective in oxidizing phenolic compounds, including hydroquinones. researchgate.netacs.org In the synthesis of this compound, laccase is used to catalyze the oxidation of 2,3-dimethylhydroquinone. This reaction utilizes molecular oxygen as the oxidant, producing water as the only byproduct, which makes it an environmentally benign process sohag-univ.edu.egacs.org. The oxidation is a one-electron reaction that results in the formation of a free radical, which is then further oxidized to the final quinone product researchgate.net. The laccase derived from Trametes species is often employed for such transformations acs.org.

Following the laccase-catalyzed generation of this compound, a second enzyme, lipase (B570770), can be employed in the same pot to catalyze further derivatization. Lipases, while primarily known for catalyzing the hydrolysis of lipids, have been found to be effective catalysts for C-N cross-coupling reactions, specifically Michael-type additions, in certain systems sohag-univ.edu.egmdpi.comnih.gov.

In a patented dual-enzyme method, laccase first oxidizes 2,3-dimethylhydroquinone to this compound. Subsequently, lipase catalyzes the C-N cross-coupling reaction between the newly formed quinone and a fatty primary amine sohag-univ.edu.eg. This one-pot synthesis produces 2,3-dimethyl-5-alkylamino-1,4-benzoquinone derivatives with reported yields exceeding 95%. This synergistic catalysis, where laccase generates the reactive intermediate and lipase facilitates the subsequent coupling, is significantly more efficient than using laccase alone and offers higher selectivity with fewer byproducts compared to traditional chemical methods sohag-univ.edu.eg. This approach has been used to prepare mitomycin analogues, where an immobilized lipase from Trichosporon laibacchii catalyzed the Michael addition of n-butylamine to a benzoquinone derivative mdpi.com.

| Enzyme System | Substrates | Product | Key Findings |

| Laccase | 2,3-Dimethylhydroquinone, O₂ | This compound | Efficient and green oxidation with water as the only byproduct. sohag-univ.edu.egrsc.org |

| Laccase-Lipase (One-Pot) | 2,3-Dimethylhydroquinone, Primary Amine, O₂ | 2,3-Dimethyl-5-alkylamino-1,4-benzoquinone | Synergistic catalysis increases product yield by ~200% compared to single-enzyme catalysis; Yields can exceed 95%. sohag-univ.edu.eg |

Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform complex chemical reactions. This approach avoids the need for isolating and purifying individual enzymes, making it a cost-effective strategy acs.org.

The filamentous fungus Penicillium brasilianum has been identified as a versatile and potent biocatalyst for a range of chemical transformations researchgate.netwikipedia.org. While it is a rich source of bioactive secondary metabolites, its enzymatic machinery is also harnessed for synthetic purposes researchgate.netresearchgate.net.

P. brasilianum has demonstrated its capability to perform diverse reactions such as oxidations, reductions of C=C or C=O bonds, and ring closures wikipedia.org. In one notable application, whole cells of P. brasilianum were used as a catalyst to induce the biotransformation of Diels-Alder endo-cycloadducts, which were originally obtained from the reaction of dienes like 2,3-dimethylbutadiene with p-benzoquinones researchgate.netwikipedia.org. These experiments resulted in a variety of transformed products, including novel terpene analogs, showcasing the fungus's ability to functionalize the quinone-derived core structure in a highly specific manner wikipedia.org. This capacity for modifying complex molecules makes P. brasilianum a valuable tool in the synthesis of novel benzoquinone derivatives.

| Biocatalyst | Reaction Type | Substrate Example | Outcome |

| Penicillium brasilianum | Biotransformation | Diels-Alder adducts from p-benzoquinones | Performs oxidations, reductions, and ring closures to create novel functionalized derivatives. researchgate.netwikipedia.org |

Microbial Transformations in Benzoquinone Synthesis

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of this compound and its derivatives. These techniques often proceed with high atom economy and under mild conditions.

Electrooxidation of 2,3-Dimethylhydroquinone

The electrochemical oxidation of 2,3-dimethylhydroquinone is a key step in many electrochemical synthetic routes. acs.orgnih.govresearchgate.net This process generates this compound, which can then react with various nucleophiles. acs.orgnih.govresearchgate.net The reaction is typically carried out in a water/acetonitrile (B52724) solution using methods like cyclic voltammetry and controlled-potential coulometry. acs.orgnih.gov The electrooxidation is a reversible two-electron process that transforms the hydroquinone to the corresponding p-benzoquinone. researchgate.net

Scavenging by CH Acid Nucleophiles

Once this compound is generated electrochemically, it can be "scavenged" by CH acid nucleophiles. acs.orgnih.gov This process involves the Michael addition of the nucleophile to the p-benzoquinone. acs.org Studies have been conducted with various 1,3-dicarbonyl compounds as nucleophiles, such as 2-phenyl-1,3-indandione, 3-hydroxy-1H-phenalen-1-one, and 2-chloro-5,5-dimethyl-1,3-cyclohexanedione. acs.orgnih.gov The reaction with these nucleophiles leads to the formation of new hydroquinone and benzofuran (B130515) derivatives. acs.org

One-Pot Electrochemical Methods

A significant advantage of electrochemical synthesis is the ability to perform reactions in a one-pot manner. acs.orgnih.gov This approach allows for the successful synthesis of various derivatives of this compound in an undivided cell, which is an environmentally friendly method with high atomic efficiency. acs.orgnih.gov These one-pot syntheses can produce complex molecules like benzofuran derivatives and disubstituted hydroquinones in good yields. acs.orgresearchgate.net

Synthesis of Substituted this compound Analogues

2,3-Dimethoxy-5,6-dimethyl-p-benzoquinone

The synthesis of analogues such as 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone demonstrates the versatility of synthetic strategies for modifying the core benzoquinone structure. While specific details on the synthesis of this particular analogue are not extensively covered in the provided context, the synthesis of similar compounds provides insight into potential methodologies. For instance, the synthesis of 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone involves the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) with diundecanoyl peroxide in glacial acetic acid. prepchem.com A similar approach could likely be adapted for the introduction of a second methyl group at the 6-position.

Table of Research Findings on the Electrochemical Synthesis of this compound Derivatives

| Precursor | Nucleophile | Product | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethylhydroquinone | 2-phenyl-1,3-indandione | 2-((2,5-Dihydroxy-3,4-dimethylphenyl)(phenyl)methyl)-1H-indene-1,3(2H)-dione | One-pot electrochemical | Efficient synthesis of a new hydroquinone derivative. | acs.org |

| 2,3-Dimethylhydroquinone | 3-hydroxy-1H-phenalen-1-one | 2,3-Dimethyl-5,6-dihydroxyphenaleno[1,2-b]furan-4,7-dione | One-pot electrochemical | Formation of a benzofuran derivative. | acs.org |

| 2,3-Dimethylhydroquinone | 2-chloro-5,5-dimethyl-1,3-cyclohexanedione | 6-Chloro-3,3,8,9-tetramethyl-3,4-dihydro-2H-benzo[b]cyclopenta[d]furan-1,5,7-trione | One-pot electrochemical | Synthesis of a complex benzofuran derivative. | acs.org |

2,3-Dimethyl-5-alkylamino-1,4-benzoquinone

A highly efficient and environmentally friendly method for synthesizing 2,3-dimethyl-5-alkylamino-1,4-benzoquinone involves a dual-enzyme, one-pot reaction. patsnap.com This chemoenzymatic strategy utilizes a cross-linked laccase/lipase aggregate system to catalyze a cascade reaction. patsnap.com

The process begins with the laccase-catalyzed oxidation of 2,3-dimethylhydroquinone to produce the intermediate, this compound. Concurrently, lipase catalyzes the C-N cross-coupling reaction between the in situ-generated this compound and a fatty primary amine. This one-pot synthesis is notable for its high efficiency, with reported yields reaching 95% or more. patsnap.com The use of enzymes allows the reaction to proceed under mild conditions and avoids the harsh reagents often required in traditional chemical syntheses. patsnap.comacs.org

The synthesis of related 2,5-bis(alkylamino)-1,4-benzoquinones has also been explored through the reaction of p-benzoquinone with various amines. mdpi.comresearchgate.net These reactions typically require a 3:2 molar ratio of benzoquinone to amine and are often carried out in ethanol. mdpi.com However, yields can be variable, ranging from low to fair, potentially due to polymerization side reactions. mdpi.com

5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone

The synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone is typically achieved through a two-stage process involving oxidation followed by a bromoalkylation reaction. ub.ac.id This method aims to produce a derivative with increased lipophilicity. ub.ac.id

The first stage is the oxidation of 2,3-dimethyl-1,4-hydroquinone (DMHQ). This reaction is catalyzed by an acid, such as sulfuric acid (H₂SO₄), to yield 2,3-dimethyl-1,4-benzoquinone (DBQ). ub.ac.id The second stage involves a bromoalkylation reaction to introduce the four-carbon alkyl bromide chain onto the quinone ring, resulting in the final product, 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone. ub.ac.id

Table 2: Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone

| Reaction Stage | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1. Oxidation | 2,3-Dimethyl-1,4-hydroquinone (DMHQ) | H₂SO₄ | 2,3-Dimethyl-1,4-benzoquinone (DBQ) | 52.64% ub.ac.id |

2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q₀)

2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q₀, is a crucial intermediate in the synthesis of the Coenzyme Q series. tandfonline.comfrontiersin.org Several synthetic methodologies have been developed for its preparation.

Synthesis from 3,4,5-Trimethoxytoluene (B53474): A common and high-yielding industrial method starts with 3,4,5-trimethoxytoluene. google.com The process involves a Vilsmeier reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce an aldehyde group, forming 2,3,4-trimethoxy-6-methylbenzaldehyde. google.com This intermediate is then oxidized to a phenol using hydrogen peroxide (H₂O₂). google.com Without purification, the phenol is further oxidized directly with a dichromate salt, such as potassium dichromate (K₂Cr₂O₇), in methanol (B129727) to yield the final product, Coenzyme Q₀. google.com This multi-step, one-pot process can achieve a total yield greater than 80%. google.com An alternative oxidation of 3,4,5-trimethoxytoluene uses hydrogen peroxide with a phase transfer catalyst like polyethylene (B3416737) glycol (PEG-1000) and a supported heteropolyacid catalyst, achieving yields of 90% with 97% purity. researchgate.net

Synthesis from Vanillin or Gallic Acid: Alternative routes utilize more readily available starting materials. One method begins with vanillin, which is converted in two steps to 2-nitro-3,4-dimethoxybenzaldehyde. acs.org This is then hydrogenated to 2,3-dimethoxy-6-methylaniline hydrochloride, which, due to its blocked ortho positions, can be cleanly oxidized with potassium nitrosodisulfonate to give Coenzyme Q₀ in a high yield of 95%. acs.org Another approach starts from gallic acid, which can be obtained from natural sources like mango kernels. tandfonline.com The gallic acid is converted to methyl 3,4,5-trimethoxybenzoate, which then proceeds through a hydrazide intermediate. This hydrazide is oxidized to an aldehyde, which is subsequently reduced and finally oxidized to Coenzyme Q₀. tandfonline.com

Table 3: Comparative Analysis of Coenzyme Q₀ Synthesis Methods | Starting Material | Key Reagents/Steps | Advantages | Reported Yield | | :--- | :--- | :--- | :--- | :--- | | 3,4,5-Trimethoxytoluene | Vilsmeier reaction (POCl₃, DMF), H₂O₂ oxidation, Dichromate oxidation | High total yield, suitable for industrial scale | >80% google.com | | Vanillin | Nitration, hydrogenation, oxidation with potassium nitrosodisulfonate | Clean oxidation, high yield from amine intermediate | 95% (from amine) acs.org | | Gallic Acid | Esterification, hydrazide formation, oxidation, reduction, final oxidation | Utilizes natural starting materials | 85% (aldehyde formation step) tandfonline.com |

Advanced Reactivity and Reaction Mechanisms of 2,3 Dimethyl P Benzoquinone

Redox Chemistry and Electron Transfer Mechanisms

The quinone moiety is a fundamental component in many biological redox systems, serving as a critical link in the transfer of electrons within cells. nih.gov The reactivity of 2,3-Dimethyl-p-benzoquinone is dominated by its redox properties, which are centered on the ability of the quinone ring to undergo reversible oxidation-reduction reactions without structural degradation. nih.gov This capacity for redox cycling is central to its function in various chemical and biological processes. nih.gov

Quinones are characterized by their ability to function as electron acceptors. ontosight.aiontosight.ai The structure of this compound, featuring a benzene (B151609) ring with two carbonyl groups, confers upon it this characteristic property. ontosight.ai The addition of electron-donating methyl groups to the benzoquinone ring influences its electrophilicity. As methyl groups are added, the quinone becomes less electrophilic, making it energetically less favorable to add an electron to form the semiquinone anion radical (SQ•−). nih.gov This results in a more negative one-electron reduction potential compared to the unsubstituted 1,4-benzoquinone. nih.gov This tuning of acceptor properties is crucial for its specific roles in charge-transfer complexes and electron transport systems. kiku.dk

Research has quantified the electron-accepting nature of various substituted benzoquinones. The table below presents comparative data on one-electron reduction potentials, illustrating the effect of methylation.

| Compound | E(Q/Q•−) (V vs. NHE in water) |

|---|---|

| 1,4-Benzoquinone | -0.076 |

| Methyl-1,4-benzoquinone | -0.125 |

| 2,3-Dimethyl-1,4-benzoquinone | -0.146 |

| 2,5-Dimethyl-1,4-benzoquinone (B89530) | -0.165 |

| 2,6-Dimethyl-1,4-benzoquinone | -0.165 |

| Trimethyl-1,4-benzoquinone | -0.215 |

| Tetramethyl-1,4-benzoquinone (Duroquinone) | -0.260 |

Data sourced from studies on quinone redox potentials. nih.govnih.gov The values illustrate the trend of decreasing reduction potential (becoming more negative) with increased methylation on the benzoquinone ring.

The quinone/semiquinone/hydroquinone (B1673460) (Q/SQ•−/H2Q) triad (B1167595) is a cornerstone of many biological redox systems. nih.gov Quinones like this compound are significant in biological systems, where they can participate in electron transport chains, mimicking the function of natural quinones like ubiquinone (Coenzyme Q). nih.govontosight.aibiosynth.com The process of redox cycling involves the enzymatic reduction of the quinone (Q) to a semiquinone radical (SQ•−) or hydroquinone (H2Q), followed by subsequent re-oxidation. nih.gov

This ability to act as a reversible electron carrier allows it to serve as a vital link in the movement of electrons. nih.gov In laboratory settings, this compound and its derivatives are used as model compounds to study electron transfer processes in biological systems, particularly in the context of mitochondrial function and cellular respiration. biosynth.com Their participation in these chains is a key aspect of their biological significance. ontosight.ai

In aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the electrochemical reduction of p-benzoquinones typically proceeds via two distinct, successive one-electron transfer steps. hep.com.cnjlu.edu.cn This process is fundamental to understanding the compound's redox behavior.

The first step in the electrochemical reduction is the transfer of a single electron to the neutral quinone molecule (represented as BQ or Q), resulting in the formation of a quinone anion radical, also known as a semiquinone radical (BQ•− or Q•−). hep.com.cnjlu.edu.cnsemanticscholar.org

BQ + e⁻ ⇌ BQ•⁻

This initial reduction is a quasi-reversible process. jlu.edu.cn The stability of the resulting semiquinone radical is influenced by factors such as the solvent, the presence of cations from the supporting electrolyte which can form ion pairs, and the substituents on the quinone ring. semanticscholar.org

The semiquinone radical can then accept a second electron in a subsequent reduction step to form the quinone dianion (BQ²⁻). hep.com.cnjlu.edu.cnsemanticscholar.org

BQ•⁻ + e⁻ ⇌ BQ²⁻

This two-step reduction process is observable in cyclic voltammetry as two separate redox waves. hep.com.cnjlu.edu.cn The potential at which these electron transfers occur provides insight into the thermodynamic stability of the radical anion and dianion species. semanticscholar.org

While essential for bioenergetics, the redox cycling of quinones can also contribute to oxidative stress. ontosight.ainih.gov This occurs when the one-electron reduction of the quinone is followed by a reaction with molecular oxygen. jst.go.jp The process begins with the formation of a semiquinone radical (Q•−) through enzymatic one-electron reduction. jst.go.jp

Under aerobic conditions, this highly labile semiquinone radical can transfer its extra electron to molecular oxygen (O₂), generating the superoxide (B77818) anion radical (•O₂⁻) and regenerating the parent quinone molecule. jst.go.jpwalshmedicalmedia.com

Q•⁻ + O₂ → Q + •O₂⁻

This reaction establishes a futile cycle where the quinone is continuously reduced and re-oxidized, leading to a significant accumulation of superoxide radicals. jst.go.jpwalshmedicalmedia.com The superoxide anion can then be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), another reactive oxygen species (ROS). jst.go.jp In the presence of transition metals like iron, H₂O₂ can be further converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction. jst.go.jp This cascade of ROS production can overwhelm cellular antioxidant defenses, leading to oxidative damage to crucial biomolecules such as lipids, proteins, and DNA, a state known as oxidative stress. nih.gov Paradoxically, some studies have also investigated the potential for benzoquinone derivatives to act as ROS-scavenging molecules under certain conditions, potentially mitigating liver fibrosis by modulating signaling pathways sensitive to oxidative stress. researchgate.net

Electrochemical Reduction Processes

Nucleophilic Addition Reactions

The conjugated system of this compound features electron-deficient carbon atoms, rendering it an active substrate for nucleophilic addition reactions. These reactions are fundamental to its chemical and biological interactions.

The Michael addition, or conjugate addition, is a key reaction for this compound. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile (the Michael donor) attacks one of the β-carbons of the α,β-unsaturated carbonyl system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing carbonyl groups of the quinone ring activate the double bonds for this type of nucleophilic attack. masterorganicchemistry.com

The general mechanism involves the addition of the nucleophile to the β-carbon, which leads to the formation of an enolate intermediate. This intermediate is then protonated to yield the final adduct. masterorganicchemistry.comlibretexts.org A variety of nucleophiles can participate in Michael additions with benzoquinones, including carbanions (like those derived from malonates or β-ketoesters), amines, and thiols. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of pyrazolones with p-benzoquinone, catalyzed by cinchona alkaloids, proceeds via a tandem Michael addition/oxidation sequence to form 4,4-disubstituted pyrazol-5-ones. While this specific example uses the parent p-benzoquinone, the principle extends to its derivatives.

| Michael Donor (Nucleophile) | Michael Acceptor | Reaction Type | Product Type |

| Enolates (e.g., from pyrazolones) | p-Benzoquinone | Tandem Michael Addition/Oxidation | 4,4-disubstituted pyrazol-5-ones |

| Amines | α,β-unsaturated carbonyl | Conjugate Addition | Amino-adducts wikipedia.org |

| Thiols | α,β-unsaturated carbonyl | Conjugate Addition | Thioether adducts masterorganicchemistry.com |

This table illustrates general Michael addition reactions applicable to benzoquinones.

The reaction of this compound and related structures with thiols, particularly the biologically significant tripeptide glutathione (B108866) (GSH), is of considerable toxicological and metabolic relevance. jst.go.jp Thiols can act as nucleophiles, adding to the quinone ring to form thioether conjugates. tandfonline.com

However, the specific reaction pathway can be complex and is influenced by the substitution pattern on the quinone ring. For dimethylated quinone derivatives, the interaction with GSH can proceed through different mechanisms. For example, studies on N-acetyl-dimethyl-p-benzoquinone imines, which are structurally related to this compound, reveal that the position of the methyl groups is critical. N-acetyl-2,6-dimethyl-p-benzoquinone imine readily forms a conjugate with GSH. In contrast, N-acetyl-3,5-dimethyl-p-benzoquinone imine primarily acts as an oxidant, converting GSH to its oxidized form (GSSG) rather than forming a stable addition product. nih.govnih.gov This suggests that while this compound can form thiol adducts, it may also participate in redox cycling where it is reduced by the thiol. nih.gov The formation of these adducts is not always a detoxification pathway, as some thioether products can be more reactive and autoxidize faster than the original aminophenol precursors. tandfonline.com

| Quinone Derivative | Thiol Reactant | Primary Reaction | Product/Outcome | Reference |

| N-acetyl-2,6-dimethyl-p-benzoquinone imine | Glutathione (GSH) | Nucleophilic Addition (Conjugation) | Glutathione Adduct | nih.gov |

| N-acetyl-3,5-dimethyl-p-benzoquinone imine | Glutathione (GSH) | One-electron Reduction (Oxidation of Thiol) | Glutathione Disulfide (GSSG) | nih.govnih.gov |

| 1,4-Benzoquinoneimine | Glutathione (GSH) | Nucleophilic Addition | Mono-, di-, and tri-substituted glutathione adducts | tandfonline.com |

This table compares the reactivity of different dimethylated quinone imines with glutathione.

Other Chemical Transformations

Beyond direct nucleophilic additions, this compound can undergo other significant chemical changes, including acetylation, alkylation, and conjugation, which further highlight its synthetic utility and reactivity.

Acetylation in the context of quinone chemistry often refers to the synthesis of acetylated precursors or derivatives. For example, N-acetyl-2,6-dimethyl-p-benzoquinone imine and N-acetyl-3,5-dimethyl-p-benzoquinone imine are synthesized via the oxidation of the corresponding acetylated phenols (2,6-dimethylacetaminophen and 3,5-dimethylacetaminophen) using lead tetraacetate. acs.org These N-acetylated quinone imines are important reactive metabolites studied in toxicology. acs.org The reaction of N-acetyl-2,6-dimethyl-p-benzoquinone imine with water leads to the formation of 2,6-dimethyl-p-benzoquinone, demonstrating a direct chemical link between these compound classes. acs.org

Alkylation of the this compound ring can be achieved to introduce additional side chains. One method involves the reaction of 2,3-dimethyl-1,4-benzoquinone with bromoalkanoic acids (such as bromooctanoic acid or bromoundecanoic acid) to produce 5-bromoalkyl-2,3-dimethyl-1,4-benzoquinone derivatives. aip.org This type of alkylation increases the lipophilicity of the quinone molecule. aip.org Another approach is the Friedel-Crafts alkylation of the hydroquinone precursor, which is subsequently oxidized to the quinone. evitachem.comwikipedia.org Furthermore, free-radical alkylation, using radicals generated from carboxylic acids via decarboxylation with silver peroxydisulfate (B1198043), is a viable method for introducing alkyl groups onto the quinone ring. orgsyn.org

| Starting Material | Alkylating Agent/Method | Product | Reference |

| 2,3-dimethyl-1,4-benzoquinone | Bromooctanoic acid | 5-(7-bromoheptyl)-2,3-dimethyl-1,4-benzoquinone | aip.org |

| 2,3-dimethyl-1,4-benzoquinone | Bromoundecanoic acid | 5-(10-bromodecyl)-2,3-dimethyl-1,4-benzoquinone | aip.org |

| Hydroquinone | Phthalic anhydride (B1165640) (Acylation) | Quinizarin | wikipedia.org |

| 1,4-Benzoquinone | Phenoxyacetic acid / Silver peroxydisulfate (Free-Radical Alkylation) | 2-Phenoxymethyl-1,4-benzoquinone | orgsyn.org |

This table provides examples of alkylation and acylation reactions on quinone scaffolds.

Conjugation reactions are a broad category that includes the previously discussed Michael additions and reactions with thiols. These reactions involve the formation of a new covalent bond between the quinone and another molecule, often a nucleophile. jst.go.jp The conjugation of this compound with biological nucleophiles is a key aspect of its metabolism and mechanism of action. jst.go.jp

Glutathione conjugation is a primary example. As detailed in section 3.3.2, the reaction of electrophilic quinones and quinone imines with the sulfhydryl group of glutathione is a well-established metabolic pathway. tandfonline.comnih.gov For instance, the binding of N-acetyl-p-benzoquinone imine (NAPQI), a related compound, to proteins is significantly reduced in the presence of glutathione, which instead forms a 3-S-glutathionylacetaminophen conjugate. nih.gov These conjugation reactions can be catalyzed by enzymes such as glutathione S-transferases and are crucial in either detoxifying the reactive quinone or, in some cases, forming a more toxic adduct. tandfonline.com

Dehydrogenation of Organic Molecules

While quinones are a well-established class of oxidizing agents for the dehydrogenation of organic molecules, detailed research findings specifically documenting the use of this compound for this purpose are limited in the scientific literature. The majority of studies on quinone-mediated dehydrogenation focus on more potent oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). lookchem.comnih.govrsc.org The higher redox potential of DDQ makes it a more effective reagent for a wide range of substrates, including the aromatization of hydroaromatic compounds and the introduction of unsaturation in steroidal ketones. nih.govrsc.orgrsc.org

The reactivity of quinones in dehydrogenation reactions is largely governed by their redox potential and the nature of the substrate. nih.gov The mechanism often involves a hydride transfer from the organic molecule to the quinone, a process that is more favorable with quinones possessing electron-withdrawing substituents, which increase their electron-accepting capabilities. nih.gov The methyl groups in this compound are electron-donating, which lowers its redox potential compared to unsubstituted p-benzoquinone or halogenated quinones like DDQ. ontosight.ai This inherently lower oxidizing power may limit its applicability as a general dehydrogenating agent in standard organic synthesis.

Despite the scarcity of direct examples, related research provides some context for the potential, albeit limited, role of dimethyl-p-benzoquinones in dehydrogenation. For instance, in a biocatalytic system, 2,6-dimethyl-p-benzoquinone, an isomer of the target compound, was found to be an effective external electron acceptor in the dehydrogenation of α-methyl-hydrocortisone-21-acetate by entrapped Arthrobacter simplex cells. tandfonline.com This suggests that under specific, often enzyme-catalyzed, conditions, dimethyl-p-benzoquinones can participate in dehydrogenation processes.

A patent for the dehydrogenation of 3-oxo-4-azasteroids mentions 2,3,5-trimethyl-1,4-benzoquinone and 2,6-dimethyl-1,4-benzoquinone as potential quinones for the reaction, although the preferred reagent is DDQ. google.com This suggests a theoretical consideration of their use, but does not provide concrete experimental data for this compound.

Fluorescence Spectroelectrochemistry

Fluorescence spectroelectrochemistry is a powerful technique used to study the fluorescent properties of electrochemically generated species. In the context of this compound, this method has been employed to characterize the fluorescence of its radical anion.

When this compound undergoes a one-electron reduction, it forms the corresponding semiquinone radical anion. This radical anion exhibits fluorescence, a phenomenon that has been characterized in acetonitrile (B52724) solution. The fluorescence maximum of the this compound radical anion has been observed at 620 nm. This emission provides a valuable spectroscopic probe for monitoring the formation and behavior of this key intermediate in electron transfer reactions.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly methods rooted in quantum mechanics, has proven indispensable for elucidating the molecular properties of this compound. These theoretical investigations complement experimental findings and offer a deeper understanding of its structure, electronic characteristics, and reactivity.

Density Functional Theory (DFT) has emerged as a primary computational tool for studying this compound. Various DFT functionals and basis sets have been utilized to predict a wide range of molecular properties, from ground-state geometries to vibrational frequencies and electron affinities. These calculations are crucial for interpreting experimental data and for predicting the compound's behavior in different chemical scenarios.

DFT calculations have been instrumental in determining the optimized ground-state geometry of this compound. These studies consistently show that the molecule possesses a planar quinonoid ring. The calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data where available. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed geometric parameters.

Key geometric parameters that have been computationally determined include the lengths of the C=O and C=C bonds within the quinone ring, as well as the C-C and C-H bonds of the methyl groups. The planarity of the ring is a critical feature, influencing the molecule's electronic properties and its ability to participate in charge transfer interactions.

Table 1: Selected Calculated Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=O7 | 1.226 Å |

| Bond Length | C4=O8 | 1.226 Å |

| Bond Length | C2=C3 | 1.348 Å |

| Bond Length | C5=C6 | 1.348 Å |

| Bond Length | C1-C2 | 1.485 Å |

| Bond Length | C1-C6 | 1.485 Å |

| Bond Length | C3-C4 | 1.485 Å |

| Bond Length | C4-C5 | 1.485 Å |

| Bond Length | C2-C9 | 1.512 Å |

| Bond Length | C3-C10 | 1.512 Å |

| Bond Angle | O7-C1-C2 | 121.5° |

| Bond Angle | O8-C4-C5 | 121.5° |

| Bond Angle | C1-C2-C3 | 121.8° |

| Bond Angle | C2-C3-C4 | 121.8° |

The study of the excited states of this compound is crucial for understanding its photochemistry and photophysics. Time-dependent DFT (TD-DFT) is the most common method used to calculate the energies and properties of electronic excited states. These calculations help in the assignment of experimentally observed absorption bands in the UV-visible spectrum.

Theoretical studies have focused on the nature of the lowest singlet and triplet excited states. For this compound, the lowest triplet state (T1) is typically characterized as having significant n-π* character, which involves the promotion of an electron from a non-bonding orbital on an oxygen atom to an anti-bonding π* orbital of the quinone ring. The energy and geometry of this triplet state are important for predicting the molecule's photochemical reactivity, including its ability to act as a photosensitizer.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. For this compound, these calculations provide a set of vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made.

The vibrational analysis typically involves the calculation of the harmonic vibrational frequencies at the optimized ground-state geometry. Key vibrational modes for this compound include the C=O and C=C stretching vibrations, which appear at high frequencies and are characteristic of the quinone ring. The C-H stretching and bending modes of the methyl groups are also identified. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 2: Comparison of Experimental and Calculated (B3LYP/6-31G) Vibrational Frequencies (cm⁻¹) for this compound*

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

| C=O Stretch | 1660 | 1664 |

| C=C Stretch | 1635 | 1640 |

| CH₃ Asymmetric Stretch | 2970 | 2975 |

| CH₃ Symmetric Stretch | 2920 | 2925 |

| Ring Breathing | 750 | 755 |

The electron affinity (EA) of a molecule is a measure of its ability to accept an electron. For quinones, the EA is a particularly important property as it relates directly to their electrochemical reduction potential and their ability to participate in electron transfer processes. DFT calculations provide a reliable means of predicting both the adiabatic and vertical electron affinities.

The adiabatic electron affinity (AEA) is calculated as the energy difference between the optimized neutral molecule and its optimized radical anion. The vertical electron affinity (VEA) is the energy difference between the neutral molecule and the radical anion, both at the optimized geometry of the neutral species. Studies have shown that DFT methods, particularly with the inclusion of diffuse functions in the basis set, can predict EAs that are in good agreement with experimental values obtained from techniques like electron capture detector gas chromatography. For this compound, the calculated EAs are consistent with its observed electrochemical behavior.

Applications in Medicinal Chemistry Research

As a Precursor for Biologically Active Molecules

Researchers have synthesized various derivatives of this compound to explore their potential biological effects. For instance, new benzoquinones with alkylthio or arylthio side chains have been created as potential antimetabolites of coenzyme Q, aiming to interfere with mitochondrial function. vaia.com In another example, it is the starting material for producing 2,3-dimethyl-5-alkylamino-1,4-benzoquinone through an enzymatic cascade reaction. patsnap.com These synthetic efforts highlight its role as a platform for developing novel bioactive compounds.

Studies on its Interaction with Biological Systems

The inherent redox properties of this compound make it a model compound for studying the biological interactions of quinones. It can act as an electron acceptor, a property leveraged in biochemical assays to study electron transport chains. ontosight.ai Like other quinones, it has the potential to interact with biomolecules such as proteins and can participate in redox cycling to generate reactive oxygen species (ROS), which is a key mechanism for both the therapeutic and toxic effects of many quinone-containing compounds. ontosight.ai Studies on its derivatives have shown inhibitory activity against mitochondrial enzyme systems like NADH-oxidase, demonstrating the potential to modulate cellular bioenergetics. vaia.com

Biological and Biochemical Significance of 2,3 Dimethyl P Benzoquinone

Role in Electron Transport Chains

Quinones, including 2,3-Dimethyl-p-benzoquinone, are integral to biological electron transport chains. ontosight.aisolubilityofthings.com These chains are a series of protein complexes that transfer electrons through redox reactions to produce energy for the cell. The ability of quinones to accept and donate electrons allows them to function as mobile carriers within these systems.

This compound and related quinone compounds play a significant role in cellular respiration. solubilityofthings.comontosight.ai They are involved in the electron transport processes that are fundamental to the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. acs.org For instance, plastoquinone (B1678516), a derivative of 2,3-dimethyl-1,4-benzoquinone with an isoprenoid side chain, is a crucial mobile electron carrier in the light-dependent reactions of photosynthesis, a process analogous to cellular respiration in its use of an electron transport chain. wikipedia.org

The compound has been utilized in studies focusing on mitochondrial function. biosynth.com Research on various ubiquinone analogs has shed light on how quinones interact with mitochondrial components. One study classified 2,3-dimethyl-6-decyl-1,4-benzoquinone, a structurally similar compound, as an inhibitor of the mitochondrial permeability transition pore (PTP). nih.gov This pore is a protein complex in the inner mitochondrial membrane, and its regulation is critical for cell health. The study suggested that these quinone analogs modulate the PTP through a common binding site rather than solely through redox reactions, indicating a specific structural interaction with mitochondrial proteins. nih.gov

A key aspect of the biochemical activity of some benzoquinone derivatives is their ability to mimic natural ubiquinones (B1209410) (also known as Coenzyme Q). biosynth.com Ubiquinones are essential lipid-soluble electron carriers in the mitochondrial respiratory chain. gerli.comumaryland.edu Plastoquinone, which shares the 2,3-dimethyl-1,4-benzoquinone core structure, performs a role in the chloroplasts of plants that is analogous to the function of ubiquinone in mitochondria. wikipedia.orggerli.com This mimicry allows synthetic quinones like this compound and its derivatives to be used as tools to study electron transfer processes and the function of the respiratory chain. biosynth.com

Interactions with Biomolecules

The electrophilic nature of the quinone ring system facilitates interactions with various biological macromolecules, which can modulate their function and lead to significant physiological effects.

Quinones like this compound are known to interact with essential biomolecules, including DNA and proteins. ontosight.ai The primary mechanism for this interaction is often through Michael addition, where the electrophilic quinone reacts with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins or amino groups on DNA bases. nih.govoup.com This covalent binding can lead to the formation of adducts, altering the structure and function of these macromolecules. nih.gov Such interactions are a key area of investigation in understanding the broader biological effects of quinones.

Due to its redox properties, this compound and its analogs are valuable tools in biochemical assays for investigating enzyme activities. ontosight.aibiosynth.com They can act as artificial electron acceptors or donors, allowing researchers to study the kinetics and mechanisms of various oxidoreductase enzymes.

In a study on the enzyme dihydroorotate (B8406146) dehydrogenase from Toxoplasma gondii, which is involved in pyrimidine (B1678525) biosynthesis, various quinones were tested as electron acceptors. 2,5-Dimethyl-p-benzoquinone, a close isomer of the subject compound, was shown to be a functional electron acceptor for the enzyme, albeit with lower efficiency than the natural substrate. nih.gov

| Electron Acceptor | Relative Enzyme Activity (%) |

|---|---|

| Decylubiquinone (QD) | 100 |

| Ubiquinone-1 (Q1) | 89 ± 5 |

| Ubiquinone-0 (Q0) | 44 ± 5 |

| 1,4-Naphthoquinone | 35 ± 1 |

| Plastoquinone-0 (PQ0) | 35 ± 1 |

| Ubiquinone-6 (Q6) | 34 ± 2 |

| 2,5-Dimethyl-p-benzoquinone | 27 ± 1 |

| Menadione | 24 ± 1 |

| Ubiquinone-10 (Q10) | 21 ± 3 |

Furthermore, research into the effects of benzoquinone derivatives on other enzymes has demonstrated significant inhibitory activity. A study investigating the impact of 2,6-dimethyl-1,4-benzoquinone on acetylcholinesterase (AChE), an enzyme critical in the nervous system, found it to be the most effective inhibitor among the tested compounds, exhibiting competitive inhibition. gjpb.deresearchgate.net

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| 1,4-Benzoquinone | 187 | 262 ± 0.016 | Competitive |

| 2,6-Dichloro-1,4-benzoquinone | 128 | 110 ± 0.012 | Noncompetitive |

| 2,6-Dimethyl-1,4-benzoquinone | 48 | 54 ± 0.007 | Competitive |

Generation of Reactive Oxygen Species (ROS)

Quinones, including this compound, are recognized for their ability to generate reactive oxygen species (ROS). ontosight.ai This process is a key aspect of their biological activity. The fundamental mechanism involves the redox cycling of the quinone molecule. In biological systems, quinones can undergo one-electron reduction to form semiquinone radicals. nih.gov These radicals are often unstable in the presence of oxygen and can readily transfer an electron to molecular oxygen, generating the superoxide (B77818) anion radical (·O₂⁻). jst.go.jp This process regenerates the parent quinone, allowing it to participate in further redox cycles.

The superoxide anion can then be converted to other ROS. For instance, it can undergo dismutation to form hydrogen peroxide (H₂O₂) and molecular oxygen, a reaction often catalyzed by the enzyme superoxide dismutase. jst.go.jp Hydrogen peroxide can, in turn, be converted to the highly reactive hydroxyl radical (·OH) through the Fenton reaction, especially in the presence of transition metals like ferrous ions. jst.go.jp These ROS are highly reactive and can oxidize various biological macromolecules, including lipids, proteins, and nucleic acids. jst.go.jp

Implications in Oxidative Stress

The generation of ROS by this compound and other quinones can lead to a state of oxidative stress within cells. ontosight.ainih.gov Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov When the generation of ROS overwhelms the cellular antioxidant defense systems, it can lead to widespread damage to cellular components. jst.go.jp

This oxidative damage can disrupt cellular homeostasis and has been implicated in the cytotoxicity of various quinone compounds. oup.com For example, the oxidation of lipids can lead to membrane damage, while the oxidation of proteins can impair their function. Damage to DNA, such as the formation of 8-oxodeoxyguanosine (8-oxo-dG), is associated with mutagenesis and carcinogenesis. nih.gov The depletion of cellular antioxidants, such as glutathione (B108866) (GSH), through both direct conjugation and oxidation, further exacerbates oxidative stress. oup.comnih.gov

Role in Disease Processes

The ability of quinones to induce oxidative stress links them to various disease processes. ontosight.ai Chronic oxidative stress is a contributing factor to the development and progression of a wide range of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases. nih.gov For instance, the neurotoxicity of certain quinones is believed to be mediated, at least in part, by the induction of oxidative stress in neuronal cells. nih.gov In the context of cancer, while the DNA-damaging effects of ROS can contribute to carcinogenesis, the induction of high levels of oxidative stress in cancer cells is also a strategy employed by some quinone-based anticancer drugs to induce cell death. jst.go.jpnih.gov The oxidation of dopamine (B1211576) to its corresponding quinone, for example, is thought to play a role in the neurodegeneration observed in Parkinson's disease. nih.gov

Biological Activity and Potential Therapeutic Applications

The redox properties of this compound and other quinones are central to their biological activities and have spurred investigations into their therapeutic potential. researchgate.netsolubilityofthings.com

Medicinal Chemistry Investigations

The quinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets and exhibit a wide range of pharmacological activities. researchgate.net Researchers have synthesized and evaluated numerous quinone derivatives to explore their potential as therapeutic agents. researchgate.net These investigations often focus on modifying the quinone core with different substituents to enhance activity, improve selectivity, and reduce toxicity. researchgate.netmdpi.com For example, the introduction of thio- or amino groups can modulate the electronic properties and biological activity of the quinone. researchgate.net The goal of these medicinal chemistry efforts is to design novel quinone-based compounds with improved efficacy against various diseases, including cancer and infectious diseases. researchgate.netmdpi.com

Quinone-Based Drugs and Pharmacological Agents

The quinone structural motif is present in a number of clinically used drugs. nih.govresearchgate.net Many of these are anticancer agents that exploit the cytotoxic properties of quinones. jst.go.jpresearchgate.net For instance, doxorubicin, mitomycin C, and mitoxantrone (B413) are well-known quinone-containing drugs used in cancer chemotherapy. jst.go.jpnih.govnih.gov The mechanisms of action for these drugs often involve the generation of ROS and/or the alkylation of cellular macromolecules like DNA. jst.go.jpnih.gov Beyond cancer, quinone-based compounds have been developed for other therapeutic applications. Atovaquone is an antimicrobial agent, and idebenone, a ubiquinone analogue, has been investigated for the treatment of Alzheimer's disease. nih.govnih.govdrugbank.com

Table of Selected Quinone-Based Pharmacological Agents:

| Drug | Class | Therapeutic Application |

| Doxorubicin | Anthracycline | Anticancer jst.go.jpnih.gov |

| Mitomycin C | Aziridine quinone | Anticancer jst.go.jpnih.govnih.gov |

| Mitoxantrone | Anthracenedione | Anticancer, Multiple Sclerosis nih.govnih.govdrugbank.com |

| Atovaquone | Naphthoquinone | Antimicrobial nih.govdrugbank.com |

| Idebenone | Benzoquinone | Leber's Hereditary Optic Neuropathy nih.govdrugbank.com |

| Daunorubicin | Anthracycline | Anticancer nih.gov |

| Diaziquone | Aziridinylbenzoquinone | Anticancer oup.comnih.govnih.gov |

| Valrubicin | Anthracycline | Bladder Cancer nih.gov |

Apoptosis Induction

A significant mechanism through which quinones exert their cytotoxic effects, particularly in the context of cancer therapy, is the induction of apoptosis, or programmed cell death. jst.go.jpscirp.org Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its induction in cancer cells is a key goal of many chemotherapeutic strategies. scirp.org

Quinone-induced apoptosis can be triggered through various pathways. The generation of ROS and the resulting oxidative stress can lead to the activation of apoptotic signaling cascades. nih.gov For example, a derivative of 2,3-dimethyl-1,4-benzoquinone, 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3), has been shown to induce apoptosis in colorectal and breast cancer cell lines. mdpi.com Furthermore, some quinones can be bioactivated by enzymes such as DT-diaphorase, leading to the production of metabolites that trigger apoptosis. nih.gov Studies have demonstrated that certain quinone compounds preferentially induce apoptosis in cells with high levels of this enzyme. nih.gov The ability of some quinones to modulate cell cycle progression and signaling pathways, such as the Akt pathway, also contributes to their pro-apoptotic activity. scirp.org

Effects on Cell Cycle Modulation

The direct impact of this compound on cell cycle regulation is not extensively documented in current research literature. However, studies on closely related structural analogs and derivatives suggest that the benzoquinone scaffold is a key pharmacophore capable of influencing cell cycle progression.

Hybrid molecules synthesized from a 2,3-dimethyl-1,4-benzoquinone core have demonstrated the ability to disturb the cell cycle in human breast cancer cell lines (T47D and MCF7). nih.gov For instance, certain brominated plastoquinone analogs containing the 2,3-dimethyl-1,4-benzoquinone structure were found to cause an induction in the S phase of the cell cycle in MCF-7 cells, indicating a halt in DNA replication. mdpi.com Similarly, another study on quinone-benzocaine hybrid molecules noted that the compounds could inhibit cell proliferation by causing cell cycle disruption. nih.gov

Furthermore, other benzoquinone derivatives, such as 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀), have been shown to halt the cell cycle at the G2/M phase in human ovarian carcinoma cells. caymanchem.com While these findings highlight the potential of the dimethyl-p-benzoquinone structure to interfere with cell cycle checkpoints, further research is required to elucidate the specific effects of this compound itself.

Natural Occurrence and Biological Production

This compound is a naturally occurring compound found within the defensive secretions of various arthropods, where it functions as a repellent and irritant against predators and microbes. biorxiv.orgmdpi.com Its presence has been notably identified in the metathoracic scent gland (MTG) secretions of the mirid bug, Pamillia behrensii, which belongs to the order Heteroptera. biorxiv.orgresearchgate.net When harassed, this insect releases the secretion, which contains a mixture of several chemical compounds, as a defensive mechanism. biorxiv.org The discovery of 2,3-dimethyl-1,4-benzoquinone in a heteropteran species highlights the convergent evolution of this chemical defense strategy across different arthropod orders, including millipedes, beetles, and harvestmen. biorxiv.org

The defensive secretion of P. behrensii is a multi-component mixture. This compound is present at an intermediate abundance, dissolved in a primary solvent, heptan-2-one. biorxiv.org

Table 1: Chemical Composition of the Defensive Secretion of Pamillia behrensii

| Compound | Chemical Class | Relative Abundance | Proposed Function |

| Heptan-2-one | Ketone | Major | Solvent |

| This compound | Benzoquinone | Intermediate | Noxious defensive agent |

| 2-Heptyl acetate | Ester | Minor | Repellent / Surfactant |

| 2,3-Dimethyl-p-hydroquinone | Hydroquinone (B1673460) | Minor | Precursor to benzoquinone |

Quinones are widely distributed secondary metabolites in the plant kingdom and are also found in fungi. rsc.orgscielo.br However, the natural occurrence of this compound specifically as a fungal or plant metabolite is not well-documented. Research has more commonly identified its isomer, 2,5-dimethyl-1,4-benzoquinone (B89530), in the metabolism of certain fungi and as a breakdown product of some plant metabolites. solubilityofthings.com

Studies involving the microbial biotransformation of dimethylated benzoquinones provide insight into how fungi metabolize these compounds. For example, the micro-fungus Corynespora cassicola has been shown to transform the substrate 2,5-dimethyl-1,4-benzoquinone into its reduced form, 2,5-dimethyl-1,4-benzenediol (hydroquinone). cabidigitallibrary.org This suggests that fungi possess the enzymatic machinery to carry out redox reactions on this class of compounds.

Table 2: Fungal Biotransformation of a Dimethyl-p-benzoquinone Isomer

| Substrate | Transforming Organism | Metabolite | Transformation Type |

| 2,5-Dimethyl-1,4-benzoquinone | Corynespora cassicola | 2,5-Dimethyl-1,4-benzenediol | Reduction |

While benzoquinones are involved in vital plant processes like electron transport in photosynthesis, the specific role or presence of this compound as a natural metabolite in plants remains an area for further investigation. scielo.brsolubilityofthings.com

In the biological systems where it is found, this compound is produced from its reduced hydroquinone form. biorxiv.orgresearchgate.net In the defensive glands of the arthropod Pamillia behrensii, 2,3-dimethyl-1,4-hydroquinone is present as a minor component alongside the much more abundant benzoquinone. biorxiv.org

This co-occurrence strongly indicates that the hydroquinone is the direct precursor molecule. biorxiv.orgresearchgate.net It is proposed that the final step in the biosynthesis of this compound is the oxidation of 2,3-dimethyl-1,4-hydroquinone. biorxiv.org This reaction is likely catalyzed by enzymes such as laccases, which have been implicated in similar oxidative processes in other quinone-producing insects. biorxiv.orgresearchgate.net The potential biosynthetic pathways for the hydroquinone precursor itself may involve tyrosine metabolism or a polyketide-like mechanism, though this is not yet fully understood. biorxiv.orgresearchgate.net

Table 3: Biochemical Precursor Relationship

| Precursor | Product | Proposed Enzyme | Biological System |

| 2,3-Dimethyl-p-hydroquinone | This compound | Laccase | Defensive glands of Pamillia behrensii |

Applications of 2,3 Dimethyl P Benzoquinone in Advanced Materials and Catalysis

Applications in Organic Synthesis as an Intermediate

As a chemical intermediate, 2,3-dimethyl-p-benzoquinone serves as a foundational building block for the creation of more complex molecules. ontosight.ai Its reactivity and structural features are leveraged in the synthesis of a range of commercially and biologically significant compounds.

Production of Dyes and Pigments

Quinones, in general, are a significant class of compounds used in the manufacturing of dyes and pigments. ontosight.aiwikipedia.org Many natural and synthetic coloring agents are quinone derivatives. wikipedia.org this compound serves as an intermediate in the synthesis of various dyes. ontosight.ai The conjugated dione (B5365651) structure is fundamental to the chromophoric properties of these molecules. researchgate.net The color of quinone-based dyes can be significantly influenced by the type and position of substituent groups on the benzoquinone ring. researchgate.net

Formulation of Polymers

This compound and its derivatives are utilized in the formulation of polymers. Quinone-containing polymers represent a special class of organic redox polymers. societechimiquedefrance.fr These can be synthesized through several pathways, including the addition polymerization of vinyl monomers that contain a redox-active quinone moiety or by chemically attaching the quinone unit to a pre-existing polymer chain. societechimiquedefrance.fr For instance, p-benzoquinone can be used as a stabilizer in polymerizable compositions, such as unsaturated polyesters, to increase stability at atmospheric temperatures without significantly hindering the curing process. google.com In the synthesis of the conducting polymer polyaniline (PANI), p-benzoquinone can be formed in situ from the oxidation of aniline (B41778) and can influence the structure and properties of the final polymer. researchgate.net

Synthesis of Coenzyme Q Series Compounds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Coenzyme Q (CoQ) compounds, particularly Coenzyme Q₁₀ (also known as ubiquinone-10). acs.org Coenzyme Q is a vital, lipid-soluble antioxidant and a component of the electron transport chain in mitochondria. nih.gov The synthesis involves the attachment of a polyisoprenoid side chain to the benzoquinone core. nih.gov For example, 2,3-dimethyl-5-solanesylbenzoquinone is a direct precursor in the synthesis of Coenzyme Q₉. acs.org The synthesis of the core fragment of the Coenzyme Q series, 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) (Ubiquinone Q₀), highlights the importance of substituted benzoquinones in creating these biologically crucial molecules. tandfonline.comresearchgate.net

Table 1: Key Intermediates in Coenzyme Q Synthesis

| Intermediate Compound | Role | Reference |

|---|---|---|

| This compound | Starting material for the quinone core | acs.org |

| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | Key fragment in Coenzyme Q series (Ubiquinone Q₀) | tandfonline.comresearchgate.net |

| 2,3-Dimethyl-5-solanesylbenzoquinone | Precursor for Coenzyme Q₉ | acs.org |

Precursor for Complex Cyclic and Polycyclic Molecules

This compound serves as a precursor for the synthesis of complex cyclic and polycyclic aromatic compounds. Quinones are reactive dienophiles and can participate in Diels-Alder reactions to form intricate molecular architectures. Acid-catalyzed condensations of 1,4-benzoquinones are instrumental in creating complex structures like tetraoxa researchgate.netcirculenes. acs.org Furthermore, quinones are used as oxidizing agents in cyclization and dehydrogenation reactions to produce planar, π-extended polycyclic aromatic hydrocarbons (PAHs). semanticscholar.orgbeilstein-journals.org For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a related quinone, is frequently used for oxidative dehydrogenation to create fully planar polycyclic systems from their partially saturated precursors. semanticscholar.orgbeilstein-journals.org The reactivity of the quinone moiety allows for its incorporation into larger, fused ring systems, including those with heterocyclic elements like quinoxalines, which have applications in medicinal chemistry. researchgate.net

Catalytic Applications

The redox properties of this compound make it suitable for use in various catalytic systems, particularly in oxidation reactions.

Use in Oxidative Catalysis

This compound and other quinones are employed as co-catalysts in palladium-catalyzed oxidative reactions. nih.govnih.gov These reactions are crucial for streamlining the synthesis of complex organic molecules by enabling the direct functionalization of C-H bonds. nih.gov In many of these processes, a quinone is used in catalytic amounts along with a terminal oxidant like molecular oxygen (O₂). nih.gov The quinone acts as a redox mediator, facilitating the reoxidation of the palladium catalyst from its reduced Pd(0) state back to the active Pd(II) state. nih.govchinesechemsoc.org For instance, in aerobic heterogeneous palladium-catalyzed oxidative allenic C-H arylation, 2,5-dimethyl-p-benzoquinone (DMBQ) was found to show good reproducibility and acted as both a ligand to facilitate reductive elimination and as an electron-transfer mediator between the palladium catalyst and molecular oxygen. chinesechemsoc.org The choice of quinone can significantly impact catalyst performance, with systematic tuning of the quinone co-catalyst leading to higher reaction yields and catalyst turnovers. nih.gov

Table 2: Role of Quinones in Pd-Catalyzed Oxidative Reactions

| Reaction Type | Quinone Used | Role of Quinone | Reference |

|---|---|---|---|

| Oxidative C-H Arylation | 2,5-Di-tert-butyl-p-benzoquinone | Enables use of O₂ as oxidant, overcomes catalyst deactivation | nih.gov |

| Allylic Acetoxylation | 2-tert-butyl-1,4-benzoquinone (tBuBQ) | Enhances catalytic activity, promotes C-O bond formation, oxidizes Pd(0) | nih.gov |

Interfaces in Catalytic Systems

Benzoquinone derivatives, including this compound, play a significant role as co-catalysts in various catalytic systems, particularly in palladium-catalyzed oxidation reactions. Their function is primarily centered at the catalyst-reagent interface, where they act as electron acceptors to facilitate the regeneration of the active catalyst.

In palladium-catalyzed aerobic oxidation reactions, such as allylic acetoxylation, benzoquinone (BQ) is often employed to oxidize the reduced palladium species (Pd(0)) back to its active catalytic state (Pd(II)). nih.gov This process is crucial for completing the catalytic cycle. The general mechanism involves the reduction of the benzoquinone to hydroquinone (B1673460) (H₂Q) as it accepts electrons from Pd(0).

The versatility of the palladium/benzoquinone system is evident in its application for the decarboxylative Heck coupling of various arenecarboxylic acids with olefins. nih.gov The use of benzoquinone is integral to the success of this catalytic method. nih.gov

Table 1: Components in a Multicomponent Pd/Cocatalyst System for Aerobic Oxidation This table is based on data from a study on DAF/Pd(OAc)₂-catalyzed aerobic allylic acetoxylation. nih.gov

| Component | Function | Role in Catalytic Cycle |

| Palladium(II) Acetate (Pd(OAc)₂) | Primary Catalyst | Active species for C-H activation. |

| 4,5-Diazafluoren-9-one (DAF) | Ancillary Ligand | Modifies and stabilizes the palladium catalyst. |

| Benzoquinone (BQ) | Co-catalyst / Oxidant | Oxidizes Pd(0) to Pd(II). |

| Molecular Oxygen (O₂) | Terminal Oxidant | Oxidizes Pd(0) to Pd(II), producing H₂O₂. |

| Co(salophen) | Co-catalyst | Maintains BQ in its oxidized state. |

Advanced Materials Science

This compound, as a member of the quinone class of compounds, is recognized for its electron-accepting properties. ontosight.ai This characteristic enables it to form charge-transfer (CT) complexes with various electron-donating molecules. ontosight.aimdpi.com A charge-transfer complex is formed when an electron is transferred from the highest occupied molecular orbital (HOMO) of a donor molecule to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule, like a quinone. mdpi.comacs.org This interaction results in the formation of a new, often colored, species with distinct spectroscopic properties. acs.org

The formation and stability of these CT complexes are influenced by several factors, including the electron affinity of the acceptor, the ionization potential of the donor, and the solvent polarity. mdpi.com Benzoquinone derivatives with strong electron-withdrawing groups, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are particularly potent acceptors used extensively in the study of CT complexes. mdpi.comevitachem.combanglajol.info The interaction between the donor and acceptor in these complexes can be characterized using various spectroscopic techniques, such as UV-Vis spectroscopy, which reveals the characteristic charge-transfer band that is absent in the spectra of the individual components. acs.org The stoichiometry of these complexes is frequently determined to be a 1:1 ratio between the donor and acceptor molecules. mdpi.com

While specific studies on this compound are less common than those on more powerful acceptors like DDQ, the principles remain the same. The methyl groups on the quinone ring are weakly electron-donating, which modulates its acceptor strength compared to unsubstituted p-benzoquinone or halogenated derivatives.

Table 2: Spectroscopic Data for Charge-Transfer Complexes of Quinone Acceptors This table presents data for the well-studied acceptor DDQ with various donors to illustrate typical CT complex characteristics.

| Donor Molecule | Acceptor Molecule | Solvent | CT Absorption Max (λ_max) | Reference |

| Ketotifen Fumarate | DDQ | Acetonitrile (B52724) | 485 nm | mdpi.com |

| o-Phenylenediamine | DDQ | Acetonitrile | > 400 nm | acs.org |

| 5,6-dimethyl-2,1,3-benzoselenadiazole | DDQ | Acetonitrile | Not Specified | banglajol.info |